Pentabromobenzene
Overview
Description
Pentabromobenzene (PBB) is a synthetic chemical compound with the molecular formula C12H4Br5. It is a halogenated aromatic hydrocarbon that is used in a variety of industrial and commercial applications. PBB is a colorless, crystalline solid with a sweet odor and a melting point of 140°C. It is insoluble in water, but soluble in organic solvents. PBB is a persistent organic pollutant and has been found in the environment at elevated levels due to its widespread use in fire retardants, plastics, and other industrial applications.
Scientific Research Applications
Metabolites and Environmental Persistence : PeBB, along with other bromobenzenes like hexabromobenzene (HBB) and 1,2,4,5-tetrabromobenzene, has been detected in human adipose tissues, suggesting its persistence in the environment and potential bioaccumulation in living organisms. These compounds are considered metabolites of HBB (Yamaguchi et al., 1988).
Atmospheric Presence : Research conducted around the Great Lakes in North America revealed the presence of bromobenzene flame retardants, including PeBB, in vapor-phase samples. This indicates their widespread use and atmospheric dispersion (Venier et al., 2012).
Tissue Distribution and Excretion : Studies on rats have shown that after the administration of HBB, it is rapidly metabolized and distributed throughout the body as debrominated metabolites, including PeBB. This indicates its involvement in metabolic pathways and potential toxicological implications (Yamaguchi et al., 1988).
Synthesis and Applications in Organic Chemistry : Pentabromobenzoate, closely related to PeBB, is used in organic synthesis and coordination chemistry. A study detailed an efficient method for synthesizing pentabromobenzoic acid, a derivative of pentabromobenzene, and its potential applications in chemical synthesis (Taydakov et al., 2022).
Developmental Neurotoxicity : A study on zebrafish demonstrated that exposure to PeBB can lead to developmental neurotoxicity. The research indicated changes in the activity of enzymes and genes associated with the central nervous system, suggesting potential risks to wildlife and possibly humans (Chen et al., 2020).
Mechanism of Action
Target of Action
Pentabromobenzene is a brominated flame retardant that has been detected in various environments . .
Mode of Action
It is known that brominated flame retardants, in general, can interact with various biological systems and may cause toxic effects .
Biochemical Pathways
For instance, they can disrupt endocrine function, alter signal transduction pathways, and induce oxidative stress .
Pharmacokinetics
Brominated flame retardants are generally lipophilic and can bioaccumulate in organisms .
Result of Action
Studies have shown that brominated flame retardants can cause a variety of adverse effects, including neurotoxicity, hepatotoxicity, and immunotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability, bioavailability, and toxicity can be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
1,2,3,4,5-pentabromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVSBBXENOOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209646 | |
Record name | 1,2,3,4,5-Pentabromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
608-90-2 | |
Record name | Pentabromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5-Pentabromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, pentabromo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTABROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P192EN4HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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